Ethyl methyl sulfone
Overview
Description
Ethyl methyl sulfone (also known as Ethylmethylsulfone or (Methylsulphonyl)ethane) is a chemical compound with the formula C3H8O2S . It has a molecular weight of 108.16 .
Synthesis Analysis
The synthesis of sulfones, including Ethyl methyl sulfone, often involves the oxidation of sulfides . For instance, sulfides can be oxidized with hydrogen peroxide to yield the corresponding sulfones . Another method involves the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, which yields 2-substituted 5-methyl-4-methylthio-1,3-oxazoles .Molecular Structure Analysis
The molecular structure of Ethyl methyl sulfone can be represented by the InChI string: InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Sulfones, including Ethyl methyl sulfone, are known for their relatively inert functional group . In the Ramberg–Bäcklund reaction and the Julia olefination, sulfones are converted to alkenes by the elimination of sulfur dioxide . Vinyl sulfone-based compounds can react with thiols in a nucleophilic addition reaction to form S-(β-ethylsulfonylmethyl)-L-cysteine and S-(β-ethylsulfonylethyl)-L-cysteine .Physical And Chemical Properties Analysis
Ethyl methyl sulfone is a solid substance with a melting point of 32-37 °C . It has a boiling point of 78 °C (at a pressure of 8 Torr) . The density of Ethyl methyl sulfone is approximately 1.1 g/cm3 .Scientific Research Applications
Results
The addition of FEC and ethylene acetate (EA) as a co-solvent has shown to improve the overall performance of nickel cobalt manganese oxide (NMC)/graphite cells. The study revealed that this combination reduces electrolyte viscosity and increases conductivity, leading to enhanced cell performance .
Application in High Voltage Lithium-ion Batteries
Results
β-fluorinated sulfones exhibit a significant decrease in reduction potential compared to α-fluorinated sulfones, making them more stable towards graphite anodes. This stability enables very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .
Application in Solid Electrolyte Interphase Formation
Methods of Application
Results: The studies suggest that EMS-based electrolytes contribute to the formation of a stable SEI, which is beneficial for the battery’s performance and lifespan .
Application in Supercapacitors
Methods of Application
Results: EMS-based supercapacitors exhibit improved energy density and power density compared to traditional electrolytes, with faster charge-discharge rates and longer cycle life .
Application in Organic Synthesis
Methods of Application
Application in Gas Chromatography
Methods of Application
Results: Preliminary results indicate that EMS provides good separation efficiency for a wide range of volatile organic compounds, with excellent peak shapes and reproducibility .
Application in Electrolyte Additive Research
Methods of Application
The research includes the use of fluoroethylene carbonate (FEC) as an additive for EMS electrolytes containing LiPF6 as a conducting salt. The methods involve electrochemical and spectroscopic techniques to evaluate the performance in graphite-based cells .
Results
The addition of FEC and ethylene acetate (EA) as a co-solvent has shown to improve the overall performance of nickel cobalt manganese oxide (NMC)/graphite cells. The study revealed that this combination reduces electrolyte viscosity and increases conductivity .
Application in Anode Material Compatibility
Summary of Application
Methods of Application: The approach involves studying the surface chemistry of graphite electrodes after galvanostatic cycling with EMS-based electrolytes using X-ray photoelectron spectroscopy (XPS) .
Results: Findings indicate that certain co-solvents, like EA, can be applied to other sulfones, improving their compatibility with graphitic anodes and enhancing the overall battery performance .
Application in High-Voltage Battery Development
Methods of Application
The research involves synthesizing β-fluorinated sulfones and comparing their properties with α-fluorinated sulfones and regular sulfones. The focus is on the oxidation and reduction potentials, lithium solvating power, and stability towards graphite anodes .
Results
β-fluorinated sulfones exhibit a significant decrease in reduction potential compared to α-fluorinated sulfones, making them more stable towards graphite anodes. This stability enables very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .
properties
IUPAC Name |
1-methylsulfonylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCDTIWNDBNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208122 | |
Record name | Ethyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl sulfone | |
CAS RN |
594-43-4 | |
Record name | Ethyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 594-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K26P79M26R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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